molecular formula C7H2Cl2N2O3S B13063685 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063685
M. Wt: 265.07 g/mol
InChI Key: DIMSCVSXCDASNJ-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a thiophene ring substituted with two chlorine atoms and an oxadiazole ring, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid hydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, inhibiting their function and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C7H2Cl2N2O3S

Molecular Weight

265.07 g/mol

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H2Cl2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13)

InChI Key

DIMSCVSXCDASNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C2=NC(=NO2)C(=O)O)Cl)Cl

Origin of Product

United States

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